molecular formula C3H7NO3 B128764 (2S)-2-amino-3,3-dideuterio-3-hydroxypropanoic acid CAS No. 95034-57-4

(2S)-2-amino-3,3-dideuterio-3-hydroxypropanoic acid

Cat. No. B128764
CAS RN: 95034-57-4
M. Wt: 107.1 g/mol
InChI Key: MTCFGRXMJLQNBG-XFJCSJJYSA-N
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Description

The description of a compound usually includes its molecular formula, structure, and the type of functional groups present. It may also include information about its natural occurrence or synthesis .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, acidity or basicity, and reactivity with other compounds .

Scientific Research Applications

Antioxidant Activities and Health Benefits

Hydroxycinnamic acids, including (2S)-2-amino-3,3-dideuterio-3-hydroxypropanoic acid derivatives, are widely recognized for their antioxidant properties. These compounds are abundant in cereals, legumes, fruits, vegetables, and beverages, and they contribute significantly to the antioxidant capacity of these foods. Studies have demonstrated that these acids can scavenge various radicals, including hydroxyl, superoxide, and peroxyl radicals, among others. Their role as chain-breaking antioxidants and reducing agents highlights their potential in mitigating oxidative stress and promoting health. The structural effects on the potency of their antioxidant activity have been a subject of considerable interest, suggesting that specific configurations and derivatives of these acids may enhance their antioxidant efficacy (Shahidi & Chandrasekara, 2010).

Biomedical and Therapeutic Applications

The unique properties of amino acids and their derivatives have garnered attention for their potential in biomedical applications. Highly branched polymers based on poly(amino acids) are being explored for their use as delivery vehicles for genes and drugs, as well as their antiviral properties. These polymers, derived from natural amino acids, offer biocompatibility, biodegradability, and their degradation products are easily metabolized, making them suitable for various therapeutic applications. The exploration of these polymers, particularly those involving derivatives of (2S)-2-amino-3,3-dideuterio-3-hydroxypropanoic acid, could lead to novel non-viral gene delivery vectors and drug delivery systems with enhanced efficiency and specificity (Thompson & Scholz, 2021).

Safety And Hazards

This involves understanding the toxicological properties of the compound. It includes its potential health effects, safety precautions to be taken while handling it, and its environmental impact .

Future Directions

This involves predicting or suggesting future research directions. This could be based on the current applications of the compound, limitations in its synthesis or use, or unexplored potential uses .

properties

IUPAC Name

(2S)-2-amino-3,3-dideuterio-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCFGRXMJLQNBG-XFJCSJJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Serine-d2

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